molecular formula C21H20ClN3O2S B2426857 N-(5-chloro-2-methylphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 895109-24-7

N-(5-chloro-2-methylphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2426857
CAS RN: 895109-24-7
M. Wt: 413.92
InChI Key: UZFCSPKXLSGCEB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Applications

Research has demonstrated the synthesis and potential applications of related chloroacetamide derivatives in anti-inflammatory activities. For instance, the study by K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of chloroacetamide with significant anti-inflammatory properties through a series of chemical reactions, highlighting the compound's utility in developing anti-inflammatory medications (Sunder & Maleraju, 2013).

Antimicrobial Applications

Thiazole derivatives, which are structurally related to the given compound, have been synthesized and tested for their antimicrobial efficacy. G. Saravanan et al. (2010) explored the synthesis of novel thiazoles by incorporating a pyrazole moiety, demonstrating significant anti-bacterial and anti-fungal activities, suggesting the potential of such compounds in antimicrobial therapy (Saravanan et al., 2010).

Herbicidal Activity

Chloroacetamide compounds, including those structurally related to the specified chemical, have been explored for their herbicidal activity. H. Weisshaar and P. Böger (1989) discussed the selective herbicidal use of chloroacetamides, such as controlling annual grasses and broad-leaved weeds in various crops, which underscores the agricultural applications of these compounds (Weisshaar & Böger, 1989).

Antipsychotic Potential

Exploratory studies on related compounds have also revealed potential antipsychotic effects. L D Wise et al. (1987) synthesized and evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating antipsychotic-like profiles in animal behavioral tests without interacting with dopamine receptors, suggesting a novel pathway for antipsychotic drug development (Wise et al., 1987).

Anticancer Research

Compounds derived from or related to N-(5-chloro-2-methylphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide have shown promise in anticancer research. A. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity, highlighting the selective cytotoxicity against human lung adenocarcinoma cells, which presents a potential for cancer treatment (Evren et al., 2019).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13-8-14(2)10-17(9-13)25-7-6-23-20(21(25)27)28-12-19(26)24-18-11-16(22)5-4-15(18)3/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFCSPKXLSGCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

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